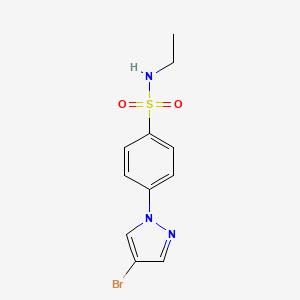

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Description

BenchChem offers high-quality 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2S/c1-2-14-18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTWKABVQQZWTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674921 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-77-8 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug discovery. The proposed synthesis is a convergent approach, involving the preparation of two key intermediates: 4-bromo-1H-pyrazole and 4-amino-N-ethylbenzenesulfonamide. The final coupling of these fragments is discussed with a focus on modern cross-coupling methodologies. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the successful synthesis of the target compound.

Introduction: The Significance of Pyrazole-Containing Sulfonamides

The pyrazole nucleus is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. When coupled with a sulfonamide moiety, the resulting structures often display enhanced or novel biological profiles. A notable example is Celecoxib, a selective COX-2 inhibitor, which features a pyrazole ring attached to a benzenesulfonamide group. The target molecule of this guide, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, combines these two important pharmacophores, making it a valuable compound for screening in various biological assays and as a building block for the synthesis of more complex molecules. The bromo-substituent on the pyrazole ring offers a convenient handle for further functionalization through cross-coupling reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

This guide will detail a robust and logical synthetic strategy, breaking down the process into the synthesis of the key precursors and their subsequent coupling. The rationale behind the choice of reagents and reaction conditions will be discussed, providing a deeper understanding of the chemical transformations involved.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A convergent retrosynthetic analysis of the target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide (I), suggests its disconnection into two primary building blocks: 4-bromo-1H-pyrazole (II) and a suitable N-ethylbenzenesulfonamide derivative (III). The key transformation is the formation of the C-N bond between the pyrazole ring and the phenyl ring.

Caption: Retrosynthetic analysis of the target molecule.

The proposed forward synthesis will therefore involve:

-

Synthesis of 4-Bromo-1H-pyrazole (II): This will be achieved through the direct bromination of commercially available 1H-pyrazole.

-

Synthesis of 4-Amino-N-ethylbenzenesulfonamide (III): This intermediate will be prepared from 4-acetamidobenzenesulfonyl chloride in a two-step process involving reaction with ethylamine and subsequent deprotection.

-

Coupling of Intermediates: The final step will involve the N-arylation of 4-bromo-1H-pyrazole with an activated form of 4-amino-N-ethylbenzenesulfonamide. While several methods exist, this guide will focus on a plausible Ullmann-type coupling, a copper-catalyzed reaction known for its utility in forming aryl-nitrogen bonds[1]. An alternative, the Buchwald-Hartwig amination, will also be discussed.

Synthesis of Precursors

Synthesis of 4-Bromo-1H-pyrazole (II)

The direct bromination of the pyrazole ring at the C4 position is a well-established transformation. N-Bromosuccinimide (NBS) is an effective and easy-to-handle brominating agent for this purpose[2].

Caption: Workflow for the synthesis of 4-bromo-1H-pyrazole.

Experimental Protocol:

-

To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-1H-pyrazole as a white solid.

Expected Yield: 80-90%.

Characterization Data (Expected):

-

¹H NMR (CDCl₃): δ 7.6 (s, 2H), 10.5 (br s, 1H).

-

¹³C NMR (CDCl₃): δ 135.0, 92.5.

Synthesis of 4-Amino-N-ethylbenzenesulfonamide (III)

This precursor can be synthesized from 4-acetamidobenzenesulfonyl chloride in two steps as outlined below.

Caption: Workflow for the synthesis of 4-amino-N-ethylbenzenesulfonamide.

Experimental Protocol:

Step 1: Synthesis of N-(4-(N-ethylsulfamoyl)phenyl)acetamide [1][3]

-

Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add pyridine (1.2 eq).

-

Slowly add ethylamine (2.0 M solution in THF, 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-N-ethylbenzenesulfonamide (III) [4]

-

To the crude N-(4-(N-ethylsulfamoyl)phenyl)acetamide from the previous step, add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography to obtain 4-amino-N-ethylbenzenesulfonamide as a solid.

Expected Overall Yield: 70-80%.

Characterization Data (from supplier):

Core Directive: The N-Arylation Coupling

The formation of the C-N bond between the pyrazole and the benzenesulfonamide core is the pivotal step in this synthesis. While direct amination of an aryl halide with a sulfonamide can be challenging due to the lower nucleophilicity of the sulfonamide nitrogen, modern cross-coupling reactions provide effective solutions.

Proposed Method: Ullmann-Type Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction that is well-suited for coupling aryl halides with a variety of nitrogen nucleophiles, including sulfonamides[1][8][9][10]. This method is often preferred for its cost-effectiveness and operational simplicity compared to palladium-catalyzed alternatives.

Caption: Proposed Ullmann-type coupling reaction.

A more direct and modern approach involves the coupling of 4-bromo-1H-pyrazole with 4-aminobenzenesulfonamide followed by N-ethylation. However, for the purpose of a convergent synthesis, we will consider the coupling of the two pre-formed fragments. A plausible route involves the diazotization of the amino group of III, followed by a copper-catalyzed reaction with II. A more direct Ullmann coupling of the N-H of the pyrazole with an aryl halide is also a viable strategy. For this guide, we propose a protocol based on the direct N-arylation of the pyrazole.

Experimental Protocol (Proposed):

-

To a reaction vessel, add 4-bromo-1H-pyrazole (II, 1.0 eq), 4-iodo-N-ethylbenzenesulfonamide (prepared from III via Sandmeyer reaction, 1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 110-130 °C and stir for 24-48 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Alternative Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[11][12]. It often offers milder reaction conditions and a broader substrate scope compared to the Ullmann reaction.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromopyrazole).

-

Ligand Exchange/Amine Coordination: The sulfonamide coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated sulfonamide.

-

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

A protocol for this alternative would involve a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent such as toluene or dioxane.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) |

| 1 | Bromination of 1H-pyrazole | N-Bromosuccinimide | Acetonitrile | 80-90 |

| 2 | Synthesis of 4-Amino-N-ethylbenzenesulfonamide | 4-Acetamidobenzenesulfonyl chloride, Ethylamine, HCl | DCM, Ethanol | 70-80 |

| 3 | Ullmann-Type Coupling | CuI, L-proline, K₂CO₃ | DMSO | 60-75 (Estimated) |

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically sound synthetic route for 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. The convergent strategy, involving the synthesis of key pyrazole and sulfonamide intermediates followed by a robust cross-coupling reaction, offers a reliable pathway for obtaining the target molecule. The detailed experimental protocols provide a practical framework for researchers to implement this synthesis in a laboratory setting.

The choice between the Ullmann-type coupling and the Buchwald-Hartwig amination for the final step will depend on factors such as catalyst availability, cost, and the specific requirements for reaction optimization. Both methods represent the state-of-the-art in C-N bond formation and are expected to be effective for this transformation.

The successful synthesis of this molecule will provide a valuable scaffold for further chemical exploration. The presence of the bromo substituent opens up avenues for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the creation of a focused library of compounds for biological evaluation. This, in turn, can contribute to the discovery of new therapeutic agents in areas such as inflammation, oncology, and infectious diseases.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Yousefi, R., et al. (2006). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Retrieved from [Link]

-

Teo, Y.-C., & Tan, Y.-L. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. National Institute of Education, Nanyang Technological University. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Teo, Y.-C. (2022). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. NIE Digital Repository. Retrieved from [Link]

-

Pawar, S. S., et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. Retrieved from [Link]

-

Liu, Y., et al. (2018). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. Retrieved from [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]

-

Bolm, C., & Hildebrand, J. P. (1999). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169–175. Retrieved from [Link]

-

Chourasiya, A., et al. (2022). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis through N‐heteroarylation of sulfonamide (Chourasiya Method). ResearchGate. Retrieved from [Link]

-

Wu, Y., et al. (2013). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Ahmed, Z., et al. (2021). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Retrieved from [Link]

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Al-Masoudi, N. A., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-ethylbenzenesulfonamide. Retrieved from [Link]

-

Yang, Q., et al. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. Sci-Hub. Retrieved from [Link]

Sources

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 4. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE | 1709-53-1 [chemicalbook.com]

- 7. sci-hub.box [sci-hub.box]

- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.nie.edu.sg [repository.nie.edu.sg]

- 10. repository.nie.edu.sg [repository.nie.edu.sg]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the novel sulfonamide derivative, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven methodologies for the empirical determination of these properties. We detail the causality behind experimental choices and present self-validating protocols for characterizing solubility, lipophilicity (LogP), acidity (pKa), and thermal stability. By grounding these experimental frameworks in authoritative standards from organizations like the Organisation for Economic Co-operation and Development (OECD) and the International Union of Pure and Applied Chemistry (IUPAC), this guide serves as both a reference and a practical manual for the robust characterization of this and similar chemical entities.

Introduction and Chemical Identity

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is a heterocyclic compound featuring a brominated pyrazole ring linked to an N-ethylated benzenesulfonamide moiety. This unique structural combination makes it a compound of interest in medicinal chemistry and materials science. The sulfonamide group is a well-established pharmacophore, while pyrazole derivatives are known for a wide range of biological activities. Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for any rational application, from drug design, where these parameters govern pharmacokinetics (ADME), to materials science, where they dictate processing and stability.

This guide establishes the foundational chemical identity of the molecule and outlines rigorous, validated protocols for determining its key physicochemical characteristics.

Chemical Structure and Identifiers

-

IUPAC Name: 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

-

Molecular Formula: C₁₃H₁₄BrN₃O₂S

-

Molecular Weight: 358.24 g/mol

-

Chemical Structure:

(A placeholder for the 2D chemical structure image)

Table 1: Core Compound Identifiers

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₄BrN₃O₂S | Elemental Analysis |

| Molecular Weight | 358.24 g/mol | Mass Spectrometry |

| Appearance | White to Off-White Crystalline Solid | Visual Inspection |

| Purity (Typical) | >98% | HPLC, NMR |

Aqueous Solubility

Solubility is a critical determinant of a compound's behavior in biological and environmental systems. For pharmaceutical applications, it directly influences bioavailability and formulation strategies. The established international standard for this measurement is the OECD Guideline 105, which provides robust methods for substances with varying solubility profiles.[1][2][3][4][5]

Scientific Rationale for Method Selection

The Flask Method , as described in OECD 105, is selected as the primary protocol.[3][4][5] This method is ideal for compounds where solubility is expected to be above 10⁻² g/L. It involves agitating an excess of the solid compound in water at a constant temperature until equilibrium is reached. This direct measurement approach is considered the gold standard for its accuracy and reproducibility. The choice to use a buffer at physiological pH (7.4) is a critical addition for drug development contexts, as it reveals the solubility of the compound in a state relevant to its in vivo behavior.

Experimental Protocol: Flask Method (OECD 105)

-

Preparation: Add an excess amount of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide to a flask containing a known volume of purified water (or phosphate-buffered saline, pH 7.4). The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath, maintained at 20 ± 0.5 °C.[3][4][5] Agitate the mixture for a preliminary period of 24 hours.

-

Equilibrium Confirmation: After 24 hours, cease agitation and allow the undissolved solid to settle. Carefully sample the supernatant. Return the flask to the shaker for another 24 hours and sample again. Equilibrium is confirmed if the concentration of three successive samples, taken at least 24 hours apart, agrees within ±5%.

-

Phase Separation: Centrifuge the collected samples at high speed (e.g., 10,000 x g) to pellet any remaining microparticulates. This step is vital to prevent overestimation of solubility.

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculation: The aqueous solubility is reported as the average concentration (in mg/L or mol/L) from the equilibrated samples.

Data Visualization: Solubility Determination Workflow

Caption: Workflow for solubility determination via the OECD 105 Flask Method.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity, quantified as the octanol-water partition coefficient (LogP or LogD for ionizable compounds), is a cornerstone of drug design. It governs a molecule's ability to cross cell membranes, its binding affinity to proteins, and its overall ADME profile. The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement.[6][7][8]

Scientific Rationale for Method Selection

The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing an unambiguous LogP value.[7][9] The use of a buffered aqueous phase (pH 7.4) is essential for an ionizable molecule like a sulfonamide. This yields the distribution coefficient (LogD), which reflects the lipophilicity of the compound at a physiologically relevant pH, accounting for both its neutral and ionized forms.[6][8] Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, ensuring the integrity of the final concentration measurements.

Experimental Protocol: Shake-Flask Method

-

Solvent Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6][8]

-

Compound Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with buffer). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the buffer (pre-saturated with n-octanol). Typical phase volume ratios (octanol:buffer) are 1:1, 1:2, or 2:1.

-

Equilibration: Tightly cap the tube and shake gently on a laboratory shaker at a constant temperature (e.g., 25 °C) for 1-2 hours to allow partitioning to reach equilibrium. Avoid vigorous shaking that can cause emulsions.[10]

-

Phase Separation: Centrifuge the tube at moderate speed (e.g., 2000 x g) for 15-20 minutes to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Dilute as necessary and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated HPLC method.

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentrations. The LogD is the base-10 logarithm of this value:

-

D = C_oct / C_aq

-

LogD₇.₄ = log₁₀(D)

-

Predicted Physicochemical Data

While experimental determination is paramount, computational models provide valuable initial estimates.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Software |

| LogP | ~2.5 - 3.5 | ALOGPS, ChemDraw |

| pKa (Sulfonamide N-H) | ~9.0 - 10.0 | ACD/Labs, MarvinSketch |

| pKa (Pyrazole N) | ~1.5 - 2.5 | ACD/Labs, MarvinSketch |

Acidity: Dissociation Constant (pKa)

The dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, two key ionizable sites exist: the weakly acidic sulfonamide proton (N-H) and the weakly basic pyrazole nitrogen. The pKa dictates solubility, membrane permeability, and receptor binding interactions. Potentiometric titration is the most accurate and widely used method for its determination.[11][12][13]

Scientific Rationale for Method Selection

Potentiometric titration directly measures changes in pH as a titrant is added to a solution of the compound.[11][13] This allows for the precise identification of the inflection point on the titration curve, which corresponds to the pKa.[13] The use of co-solvents (like methanol or DMSO) is often necessary for compounds with poor aqueous solubility, but it requires extrapolation back to aqueous conditions.[14][15] Maintaining a constant ionic strength with KCl is crucial to minimize activity coefficient variations during the titration.[11]

Experimental Protocol: Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to a known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength of 0.15 M.[11]

-

Titration (Acidic pKa):

-

Place the sample solution in a jacketed titration vessel maintained at 25 °C.

-

Purge the solution with nitrogen to remove dissolved CO₂.[11]

-

Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Titration (Basic pKa):

-

Prepare a fresh sample solution as in step 2.

-

Begin titrating with a standardized solution of 0.1 M HCl.

-

Record the pH value after each addition.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or, more accurately, as the pH value corresponding to the peak of the first derivative of the titration curve (ΔpH/ΔV).

Data Visualization: pKa Determination Logic

Sources

- 1. filab.fr [filab.fr]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. oecd.org [oecd.org]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Pyrazole-Benzenesulfonamide Scaffolds

The integration of a pyrazole ring with a benzenesulfonamide moiety creates a molecular scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities.[1] Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs. The combination of these two functionalities in a single molecule, such as 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, offers a promising avenue for the development of novel therapeutic agents. This guide will delve into the synthesis and detailed structural elucidation of this specific compound, providing a foundational understanding for its potential applications.

Molecular Structure and Properties

The molecular structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is characterized by a central benzenesulfonamide core. A 4-bromopyrazole substituent is attached to the benzene ring at the para position relative to the sulfonamide group. The sulfonamide nitrogen is further substituted with an ethyl group.

Key Structural Features:

-

Pyrazoyl-Aryl Linkage: The nitrogen of the pyrazole ring is directly linked to the benzene ring, creating a stable N-aryl bond.

-

Benzenesulfonamide Core: This functional group is crucial for the molecule's potential biological activity, often acting as a zinc-binding group in metalloenzymes.

-

N-Ethyl Substitution: The ethyl group on the sulfonamide nitrogen can influence the molecule's lipophilicity and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

-

Bromine Substitution: The bromine atom on the pyrazole ring can modulate the electronic properties of the heterocyclic ring and provides a potential site for further chemical modification.

A structurally related compound, 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide, has a reported CAS number of 1199773-40-4, a molecular formula of C13H16BrN3O2S, and a molecular weight of 358.3.[2][3][4] The N-unsubstituted analog, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide, has a CAS number of 957034-91-2, a molecular formula of C9H8BrN3O2S, and a molecular weight of 302.1.[5]

Synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

The synthesis of pyrazole-based benzenesulfonamides typically involves a classical sulfonamidation reaction.[1] A common approach is the reaction of a substituted aminopyrazole with a benzenesulfonyl chloride in the presence of a base.[1][6] An alternative and likely more direct route for the target molecule involves the reaction of 4-bromopyrazole with 4-chloro-N-ethylbenzenesulfonamide or a similar reactive benzenesulfonyl derivative.

A plausible synthetic route is outlined below, adapted from general procedures for the synthesis of related N-substituted pyrazolyl benzenesulfonamides.[7][8]

Proposed Synthetic Protocol:

-

Step 1: Synthesis of N-ethyl-4-iodobenzenesulfonamide. This intermediate can be prepared by reacting 4-iodobenzenesulfonyl chloride with ethylamine in a suitable solvent like dichloromethane in the presence of a base such as triethylamine or pyridine.

-

Step 2: Ullmann Condensation. The N-ethyl-4-iodobenzenesulfonamide is then coupled with 4-bromopyrazole using an Ullmann-type condensation reaction. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of a base like potassium carbonate and a ligand such as N,N'-dimethylethylenediamine (DMEDA) in a high-boiling solvent like dimethylformamide (DMF) or dioxane.

Caption: Proposed synthetic workflow for 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide.

Elucidation of the Molecular Structure

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Signals in the aromatic region corresponding to the protons on the benzene and pyrazole rings. - A quartet and a triplet corresponding to the ethyl group protons. - A singlet for the remaining pyrazole proton. |

| ¹³C NMR | - Resonances for the carbon atoms of the benzene and pyrazole rings. - Signals for the two carbons of the ethyl group. |

| IR (cm⁻¹) | - Characteristic stretching vibrations for the SO₂ group of the sulfonamide (typically around 1330-1630 cm⁻¹).[9] - N-H stretching (if any residual starting material) and C-H stretching vibrations. - Aromatic C=C and C=N stretching vibrations. |

| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight of the compound. - Characteristic isotopic pattern due to the presence of a bromine atom. |

The following diagram illustrates the key structural components and their relationship.

Caption: Key components of the 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide structure.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and the expected analytical characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. The combination of the pyrazole and benzenesulfonamide moieties in this scaffold suggests its potential for biological activity, warranting further investigation. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies would be necessary to evaluate its therapeutic potential. The insights provided in this guide serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related novel chemical entities.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Taylor & Francis Online. Available at: [Link]

-

Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. National Institutes of Health. Available at: [Link]

-

4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. MDPI. Available at: [Link]

-

Synthesis of substituted pyrazoline benzenesulfonamide derivatives... ResearchGate. Available at: [Link]

-

Benzenesulfonamide bearing pyrazolylpyrazolines: synthesis and evaluation as anti-inflammatory–antimicrobial agents. ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health. Available at: [Link]

-

4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide. CRO SPLENDID LAB. Available at: [Link]

-

4-Bromopyrazole. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. parchem.com [parchem.com]

- 4. splendidlab.in [splendidlab.in]

- 5. labsolu.ca [labsolu.ca]

- 6. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is a molecule of significant interest, belonging to a class of compounds known for their diverse biological activities.[1][2][3][4] The confluence of a substituted pyrazole ring and a benzenesulfonamide moiety suggests a rich potential for pharmacological applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The interpretations herein are grounded in fundamental principles and supported by data from analogous structures, offering a predictive yet robust characterization for researchers in the field.

The molecular structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Caption: Molecular Structure of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the title compound, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended for accurate mass determination.

Expected Molecular Ion: The molecular formula is C₁₁H₁₂BrN₃O₂S. The expected monoisotopic mass would be calculated for [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 344.9834 | 346.9813 |

| [M+H]⁺ | 345.9912 | 347.9892 |

| [M+Na]⁺ | 367.9731 | 369.9711 |

Fragmentation Analysis: The fragmentation of sulfonamides under ESI-MS/MS conditions has been well-studied.[5][6][7] The protonation site is typically on one of the nitrogen atoms.[8][9] The major fragmentation pathways are expected to involve the cleavage of the S-N and S-C bonds.

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

-

Loss of SO₂: A common fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[6][7]

-

S-N Bond Cleavage: Cleavage of the sulfonamide S-N bond can lead to the formation of a radical cation of the constituent amine, though cleavage to produce even-electron ions is also common.[8][10]

-

Benzenesulfonyl Cation: The formation of the benzenesulfonyl cation (m/z 141) or related fragments is a characteristic pathway.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Clean the crystal thoroughly after the measurement.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3350 - 3250 | N-H (sulfonamide) | Stretching | Medium |

| 3150 - 3050 | C-H (aromatic/pyrazole) | Stretching | Medium-Weak |

| 2980 - 2850 | C-H (aliphatic) | Stretching | Medium-Weak |

| 1600 - 1580 | C=C / C=N | Ring Stretching | Medium |

| 1480 - 1440 | C=C / C=N | Ring Stretching | Medium |

| 1350 - 1310 | S=O (sulfonamide) | Asymmetric Stretching | Strong |

| 1170 - 1140 | S=O (sulfonamide) | Symmetric Stretching | Strong |

| 900 - 800 | C-H (aromatic) | Out-of-plane Bending | Strong |

| 600 - 500 | C-Br | Stretching | Medium-Weak |

The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonamide group.[13][14] The N-H stretch will appear as a single, relatively sharp peak in the 3300 cm⁻¹ region. The aromatic C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer.

-

Acquire a ¹H NMR spectrum. Standard parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to several thousand scans may be required.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃):

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 (pyrazole) | ~ 8.0 - 8.2 | Singlet (s) | 1H | Deshielded by adjacent nitrogen and aromatic character.[15] |

| H-5 (pyrazole) | ~ 7.6 - 7.8 | Singlet (s) | 1H | Deshielded, but typically upfield from H-3.[15] |

| H-2', H-6' (benzene) | ~ 7.9 - 8.1 | Doublet (d) | 2H | Ortho to the electron-withdrawing pyrazole group. |

| H-3', H-5' (benzene) | ~ 7.8 - 8.0 | Doublet (d) | 2H | Ortho to the electron-withdrawing sulfonamide group. |

| NH (sulfonamide) | ~ 5.0 - 6.0 | Triplet (t) | 1H | Exchangeable proton, coupling to adjacent CH₂. |

| CH₂ (ethyl) | ~ 3.1 - 3.3 | Quartet (q) | 2H | Coupled to NH and CH₃. May appear as a quintet or dq. |

| CH₃ (ethyl) | ~ 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the adjacent CH₂ group. |

Note: The benzenoid protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, with a typical ortho coupling constant (J) of ~8-9 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C-3 (pyrazole) | ~ 140 - 142 | Aromatic carbon adjacent to two nitrogens.[3] |

| C-5 (pyrazole) | ~ 130 - 132 | Aromatic carbon adjacent to one nitrogen.[3] |

| C-4 (pyrazole) | ~ 95 - 98 | Carbon bearing the bromine atom, shielded by halogen. |

| C-1' (benzene) | ~ 138 - 140 | Attached to the pyrazole nitrogen. |

| C-4' (benzene) | ~ 142 - 144 | Attached to the sulfonamide group. |

| C-2', C-6' (benzene) | ~ 120 - 122 | |

| C-3', C-5' (benzene) | ~ 128 - 130 | |

| CH₂ (ethyl) | ~ 43 - 45 | Aliphatic carbon attached to nitrogen. |

| CH₃ (ethyl) | ~ 14 - 16 | Aliphatic terminal methyl group. |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide. By leveraging established principles of spectroscopy and comparative data from related structures, researchers can confidently approach the synthesis and analysis of this and similar molecules. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy. The combination of MS, IR, and NMR provides a self-validating system for complete structural confirmation, which is the cornerstone of chemical research and development.

References

[5] Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

[6] Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-95. [Link]

[7] ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]

[10] Hu, Y., et al. (2013). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 78(23), 11726-32. [Link]

[8] ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF. [Link]

[1] Gundla, R., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(30), 26491-26503. [Link]

[2] Patel, K. H., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93-99. [Link]

[16] He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605-43609. [Link]

[3] ResearchGate. (n.d.). 13C NMR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl₃. [Link]

[9] ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. [Link]

[4] Ak, S., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(5), e202300132. [Link]

[13] Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. [Link]

[14] ResearchGate. (n.d.). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions: Combined DFT B3LYP/experimental approach. [Link]

[11] Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

[12] Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

[15] Holman, K. T., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

The Pyrazole-Sulfonamide Scaffold: A Privileged Motif for Targeting Key Biological Molecules in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole-sulfonamide motif represents a cornerstone in modern medicinal chemistry, serving as a versatile and "privileged" scaffold for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the key biological molecules targeted by pyrazole-sulfonamide derivatives, delving into the mechanistic principles that govern their interactions. We will explore their well-established roles as inhibitors of crucial enzyme families, including carbonic anhydrases, cyclooxygenases, and protein kinases, and touch upon their emerging potential in targeting other proteins of therapeutic relevance. This guide is intended to equip researchers, scientists, and drug development professionals with a foundational understanding of the therapeutic potential of this remarkable chemical scaffold, supported by detailed experimental workflows and in-silico insights to facilitate future discovery efforts.

Introduction: The Rise of a Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the sulfonamide group (-SO₂NH₂), creates a unique chemical entity with a remarkable capacity for molecular recognition.[1][2] This combination of structural features allows for a diverse range of substitutions, enabling the fine-tuning of physicochemical properties and biological activity. The sulfonamide moiety, a classic zinc-binding group, predisposes these molecules to interact with metalloenzymes, while the pyrazole core can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the active sites of target proteins.[3] This inherent versatility has led to the development of numerous clinically successful drugs and a plethora of investigational agents across diverse therapeutic areas, including inflammation, cancer, glaucoma, and infectious diseases.[1][4][5]

Key Biological Target Classes of Pyrazole-Sulfonamide Derivatives

The biological activity of pyrazole-sulfonamide derivatives is intrinsically linked to their ability to selectively bind to and modulate the function of specific proteins. The following sections will detail the major classes of biological targets for this chemical scaffold.

Carbonic Anhydrases (CAs): A Classic Target with Broad Therapeutic Implications

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They play critical roles in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[3][7] The sulfonamide group is a well-established zinc-binding pharmacophore, making pyrazole-sulfonamide derivatives potent inhibitors of CAs.

Mechanism of Inhibition: The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is crucial for catalysis. The pyrazole scaffold and its substituents can then form additional interactions with amino acid residues in the active site, contributing to both the potency and isoform selectivity of the inhibitor.[3]

Therapeutic Relevance:

-

Glaucoma: Inhibition of CA isoforms in the eye (e.g., hCA II) reduces the production of aqueous humor, thereby lowering intraocular pressure.

-

Cancer: Tumor-associated isoforms like hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[6][7][8]

-

Antimicrobial Agents: Bacterial CAs are also being explored as potential targets for novel antibacterial agents.[6][9]

Table 1: Inhibitory Activity of Representative Pyrazole-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6] |

| Compound 1f | 58.8 | 8.9 | - | - | [9] |

| Compound 4c | - | - | <25.8 | - | [7] |

| Compound 4g | - | - | - | 0.12 µM (IC₅₀) | [3] |

| Compound 6g | 0.0366 µM | 0.0310 µM | - | - | [10] |

Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.

Cyclooxygenases (COX): Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation and pain.[11][12] The pyrazole-sulfonamide scaffold is famously embodied in Celecoxib, a selective COX-2 inhibitor.

Mechanism of Inhibition: Selective COX-2 inhibitors like celecoxib exploit a structural difference between the active sites of COX-1 and COX-2. The presence of a smaller valine residue in COX-2 (versus a larger isoleucine in COX-1) creates a side pocket that can accommodate the bulky sulfonamide-bearing phenyl group of the inhibitor, leading to selective inhibition.[11] The pyrazole core typically occupies the main channel of the active site.

Therapeutic Relevance:

-

Anti-inflammatory and Analgesic: Selective COX-2 inhibitors are used to treat inflammatory conditions like arthritis and to manage pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][14]

-

Cancer: Overexpression of COX-2 has been linked to the development and progression of various cancers, making it a target for chemoprevention and therapy.[12]

-

Dual COX/5-LOX Inhibition: Some pyrazole-sulfonamide derivatives have been designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. This dual inhibition is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and an improved safety profile.[11]

Table 2: COX Inhibitory Activity of Selected Pyrazole-Sulfonamide Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Standard) | 15 | 0.04 | 375 | [11] |

| Compound 5b | 5.40 | 0.01 | 540 | [11] |

| Compound 6d | - | 0.05-0.08 | - | [13] |

| AD 532 | - | Selective COX-2 Inhibitor | - | [14] |

Note: IC₅₀ is the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.

Protein Kinases: Modulating Cellular Signaling in Cancer and Other Diseases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[15][16] The pyrazole scaffold is considered a "privileged" structure in kinase inhibitor design due to its ability to mimic the adenine region of ATP and form key hydrogen bonds with the kinase hinge region.[15][17]

Mechanism of Inhibition: Pyrazole-sulfonamide-based kinase inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The pyrazole core often interacts with the hinge region of the kinase, while the sulfonamide moiety and other substituents can project into different pockets to enhance potency and selectivity.[15][18]

Therapeutic Relevance:

-

Cancer: A wide range of kinases are implicated in cancer cell proliferation, survival, and metastasis. Pyrazole-sulfonamide derivatives have been developed to target kinases such as LRRK2, Akt, Aurora kinases, and BCR-ABL.[16][18]

-

Neurodegenerative Diseases: Kinases like LRRK2 are genetically linked to Parkinson's disease, making them an attractive target for the development of disease-modifying therapies.[18]

-

Inflammatory Disorders: Kinases play crucial roles in immune cell signaling, and their inhibition can be an effective anti-inflammatory strategy.

Table 3: Kinase Inhibitory Activity of Representative Pyrazole-Sulfonamide Derivatives

| Compound | Target Kinase | IC₅₀ / Kᵢ | Disease Area | Reference |

| Biaryl-1H-pyrazoles | G2019S-LRRK2 | Potent Inhibition | Parkinson's Disease | [18] |

| Afuresertib | Akt1 | Kᵢ = 0.08 nM | Cancer | [16] |

| Gandotinib (LY2784544) | JAK2 | Potent Inhibition | Myeloproliferative Neoplasms | [15] |

| Asciminib | BCR-ABL | Kₔ = 0.5-0.8 nM | Chronic Myeloid Leukemia | [16] |

Note: IC₅₀ is the half-maximal inhibitory concentration, Kᵢ is the inhibition constant, and Kₔ is the dissociation constant. Lower values indicate higher potency.

Emerging Biological Targets and Therapeutic Areas

Beyond the well-established targets, the versatility of the pyrazole-sulfonamide scaffold has led to its exploration against a growing number of other biological molecules.

-

N-Myristoyltransferase (NMT): This enzyme is essential for the viability of the parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Pyrazole-sulfonamide derivatives have been identified as potent inhibitors of TbNMT, showing promise as potential treatments for this neglected tropical disease.[19]

-

α-Glucosidase: Inhibition of this enzyme can delay the absorption of carbohydrates from the gut, making it a therapeutic strategy for managing type 2 diabetes. Acyl pyrazole sulfonamides have been reported as effective α-glucosidase inhibitors.[20]

-

Antimicrobial Targets: The pyrazole-sulfonamide scaffold has been incorporated into compounds with broad-spectrum antimicrobial activity, targeting bacteria and fungi.[21][22][23] The exact molecular targets in these organisms are often still under investigation but may include enzymes involved in essential metabolic pathways.[24]

Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of pyrazole-sulfonamide derivatives involve a multi-pronged approach, combining in-silico, in-vitro, and cell-based assays.

In-Silico Target Prediction and Molecular Docking

Computational methods are invaluable for prioritizing potential targets and understanding the molecular basis of inhibitor binding.

Caption: General workflow for an in-vitro enzyme inhibition assay.

Step-by-Step Protocol for a Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay): [6]

-

Prepare Reagents: Purified CA enzyme, CO₂-saturated water, buffer solution, and various concentrations of the pyrazole-sulfonamide inhibitor.

-

Instrument Setup: Use a stopped-flow instrument to rapidly mix the enzyme and CO₂ substrate.

-

Kinetic Measurement: Monitor the change in pH over time as CO₂ is hydrated to bicarbonate and a proton.

-

Data Acquisition: Record the initial rates of the enzymatic reaction in the presence and absence of the inhibitor.

-

Data Analysis: Calculate the IC₅₀ or Kᵢ value by fitting the data to an appropriate inhibition model.

Cell-Based Assays for Target Validation and Phenotypic Screening

Cell-based assays are crucial for confirming the biological activity of a compound in a more physiologically relevant context.

Step-by-Step Protocol for an Antiproliferative Assay (MTT Assay): [2]

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-sulfonamide derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Conclusion and Future Directions

The pyrazole-sulfonamide scaffold has firmly established itself as a cornerstone of modern drug discovery, yielding a diverse array of potent and selective inhibitors for key biological targets. Its success stems from a unique combination of favorable physicochemical properties and the ability to engage in specific, high-affinity interactions with the active sites of enzymes like carbonic anhydrases, cyclooxygenases, and protein kinases. The modular nature of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Expansion to New Targets: The continued application of phenotypic screening and advanced proteomics will undoubtedly uncover novel biological targets for pyrazole-sulfonamide derivatives, expanding their therapeutic potential beyond the current landscape.

-

Development of Covalent and Allosteric Inhibitors: While most current inhibitors are competitive, the design of covalent and allosteric modulators based on this scaffold could offer advantages in terms of potency, duration of action, and selectivity.

-

Application in Targeted Protein Degradation: The pyrazole-sulfonamide motif could serve as a ligand for E3 ubiquitin ligases in the development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality for eliminating disease-causing proteins.

References

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(21), 7297. [Link]

-

Smith, M. A., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7793-7817. [Link]

-

Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93-99. [Link]

-

Nocentini, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Molecules, 26(22), 7023. [Link]

-

Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology, 58(1), 93–99. [Link]

-

Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19343-19356. [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26365–26375. [Link]

-

Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26365-26375. [Link]

-

Mohamed, M. F. A., et al. (2025). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. International Journal of Biological Macromolecules, 293, 139170. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue. Polycyclic Aromatic Compounds, 43(9), 8246-8262. [Link]

-

Wang, Y., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. Molecules, 24(9), 1704. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

-

Al-Ostath, R. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 9(3), 3047-3066. [Link]

-

Pathan, M. K., et al. (2023). Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 356(11), e2300309. [Link]

-

Aydin, A., et al. (2022). Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. Marmara Pharmaceutical Journal, 26(3), 312-323. [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(21), 7297. [Link]

-

Guler, H., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202400587. [Link]

-

Hassan, M., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1378873. [Link]

-

Tudor, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(10), 5359. [Link]

-

Mohy El-Din, M. M., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]

-

Al-Suwaidan, I. A., et al. (2024). Design, synthesis, in vitro antimicrobial evaluation, and in silico studies of novel 3‐[(1H‐pyrazol‐3‐yl)imino]indolin‐2‐one derivatives. Journal of Heterocyclic Chemistry, 61(1), 125-140. [Link]

-

Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5430. [Link]

-

Zhang, Y., et al. (2021). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. Bioorganic & Medicinal Chemistry, 46, 116344. [Link]

-

Kumar, S., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 9(7), 8031–8044. [Link]

-

Al-Ghorbani, M., et al. (2024). Sulfonamide compounds incorporating pyrazole with biological activities. Journal of the Chinese Chemical Society. [Link]

-

El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3352. [Link]

-

Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 10006-10020. [Link]

-

Jakes, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(7), 6599. [Link]

-

Galal, M. A., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 13(1), 5859. [Link]

-

Ansari, A., et al. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(21), 7297. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 21. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Novel Pyrazole Derivative

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties and synthetic versatility allow for the creation of compounds with a wide spectrum of biological activities. When coupled with a benzenesulfonamide moiety—another critical pharmacophore known for its strong interactions with various enzyme active sites—the resulting 4-(1H-pyrazol-1-yl)benzenesulfonamide framework becomes a powerful platform for drug discovery. These derivatives have shown significant promise as anti-inflammatory, antimicrobial, and antileishmanial agents.[2][3]

This document serves as a comprehensive technical resource, providing not only the identification of key starting materials and closely related analogs but also a detailed, field-proven protocol for the synthesis of the target molecule. By elucidating the synthetic pathway and exploring the therapeutic relevance of this molecular class, we aim to empower researchers to access this compound and explore its potential in drug development programs.

Part 1: Compound Identification and Sourcing

While the target molecule, 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide, is not commercially cataloged, its synthesis is highly feasible due to the availability of its direct precursor and a closely related analog. Understanding these related compounds is critical for both synthesis and for comparative biological studies.

Table 1: Physicochemical Data of Target Compound and Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide | Not Assigned | C₁₁H₁₂BrN₃O₂S | 346.20 (Calculated) | Requires Custom Synthesis |

| 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | 957034-91-2 | C₉H₈BrN₃O₂S | 302.15 | Commercially Available |

| 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-diethylbenzenesulfonamide | 1199773-40-4 | C₁₃H₁₆BrN₃O₂S | 358.25 | Commercially Available |

| 4-Bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | Commercially Available |

Note: A conflicting CAS number (1956327-49-3) for the N,N-diethyl derivative has been observed from one supplier, which may indicate a database discrepancy.

The most logical and efficient path to obtaining the target N-ethyl derivative is through the selective alkylation of the commercially available unsubstituted sulfonamide, 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (CAS: 957034-91-2) .

Part 2: Synthetic Protocol

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide from its primary sulfonamide precursor is a standard N-alkylation reaction. The causality behind this experimental design lies in the acidic nature of the sulfonamide proton (-SO₂NH-). This proton can be readily removed by a suitable base to generate a nucleophilic sulfonamide anion, which can then attack an electrophilic ethylating agent.